molecular formula C16H14Cl2O4 B5889369 methyl 4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzoate

methyl 4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzoate

Cat. No. B5889369
M. Wt: 341.2 g/mol
InChI Key: HHOWNBGUOWCTCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzoate is a chemical compound used in scientific research for its potential therapeutic properties. It is a type of benzyl ether derivative that has been synthesized and studied extensively for its effects on the human body.

Mechanism of Action

The mechanism of action of methyl 4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzoate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in tumor growth and proliferation. It has been shown to inhibit the activity of certain enzymes and proteins involved in these pathways, leading to decreased tumor cell viability and growth.
Biochemical and Physiological Effects:
Methyl 4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzoate has been shown to have various biochemical and physiological effects on the human body. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels) in tumors, and modulate the immune system to enhance anti-tumor activity.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzoate in lab experiments is its potential as a therapeutic agent for cancer treatment. It has been shown to have anti-tumor effects in various types of cancer, making it a promising candidate for further research and development. However, one limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored and studied in order to ensure its safety and efficacy.

Future Directions

There are several future directions for research on methyl 4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzoate. One area of interest is its potential as a combination therapy with other anti-cancer agents, such as chemotherapy or radiation therapy. Another area of research is the development of new analogs or derivatives of this compound with improved efficacy and safety profiles. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on various signaling pathways involved in tumor growth and proliferation.

Synthesis Methods

The synthesis of methyl 4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzoate involves the reaction between 4-hydroxy-3-methoxybenzoic acid and 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide and is typically carried out at elevated temperatures.

Scientific Research Applications

Methyl 4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzoate has been studied extensively for its potential therapeutic properties, particularly in the field of cancer research. It has been shown to have anti-tumor effects in vitro and in vivo, and has been investigated as a potential treatment for various types of cancer, including breast cancer, lung cancer, and liver cancer.

properties

IUPAC Name

methyl 4-[(2,4-dichlorophenyl)methoxy]-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O4/c1-20-15-7-10(16(19)21-2)4-6-14(15)22-9-11-3-5-12(17)8-13(11)18/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOWNBGUOWCTCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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